methyl (2E)-3-(3-amino-5-methoxypyridin-4-yl)prop-2-enoate
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Overview
Description
Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate is a heterocyclic compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . This compound is characterized by the presence of a pyridine ring substituted with an amino group, a methoxy group, and an acrylate ester. It is primarily used in research and development within the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate typically involves the reaction of 3-amino-5-methoxypyridine with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction mixture is then heated to a temperature range of 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While detailed industrial production methods for Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate are not widely documented, the process generally involves large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxy and acrylate groups can participate in hydrophobic interactions and covalent bonding, respectively . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-cyano-3-(4-pyridinylcarbothioyl)aminoacrylate
- Ethyl 2-cyano-3-(2-methyl-1,3-benzoxazol-5-yl)aminoacrylate
- 4-Iodo-5-methoxypyridin-3-amine
- 4-Chloro-5-methoxypyridin-3-amine
Uniqueness
Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both an amino group and a methoxy group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and development .
Properties
IUPAC Name |
methyl 3-(3-amino-5-methoxypyridin-4-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-14-9-6-12-5-8(11)7(9)3-4-10(13)15-2/h3-6H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKKGZUKXYPUMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CN=C1)N)C=CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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